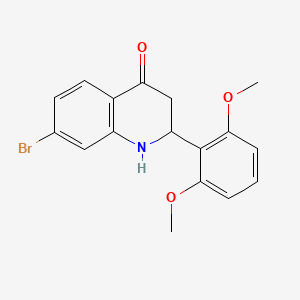

7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one

Description

Properties

CAS No. |

882854-43-5 |

|---|---|

Molecular Formula |

C17H16BrNO3 |

Molecular Weight |

362.2 g/mol |

IUPAC Name |

7-bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydro-1H-quinolin-4-one |

InChI |

InChI=1S/C17H16BrNO3/c1-21-15-4-3-5-16(22-2)17(15)13-9-14(20)11-7-6-10(18)8-12(11)19-13/h3-8,13,19H,9H2,1-2H3 |

InChI Key |

GCDCKNDEFSQREQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2CC(=O)C3=C(N2)C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Quinolin-4-one Derivatives

- Starting from quinolin-4-one or 2,3-dihydroquinolin-4(1H)-one, selective bromination at the 7-position is performed using bromine or brominating agents under controlled conditions to avoid polybromination or side reactions.

- Literature reports the use of bromine in inert solvents such as carbon tetrachloride or chloroform, often under dark or radical-free conditions to achieve regioselective monobromination at the 7-position.

Example Reaction Conditions

Purification Techniques

Crude Product Impurities and Challenges

- Side reactions can lead to dimeric impurities such as 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.

- Controlling these impurities requires careful reaction monitoring and purification.

Purification Methods

- Use of antisolvents such as hexane or cyclohexane to precipitate the desired product selectively.

- Exploiting differences in solubility and salt formation between the product and impurities.

- Chromatographic purification (e.g., preparative HPLC) with mobile phases adjusted to pH 4.0 using phosphoric acid enhances separation.

Analytical Characterization

- HPLC is used to confirm purity, with typical mobile phases consisting of buffer and acetonitrile mixtures at pH 4.0.

- NMR (1H and 13C) confirms the substitution pattern and integrity of the quinolinone core and the 2,6-dimethoxyphenyl group.

- Mass spectrometry (LCMS) confirms molecular weight and substitution.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Key Notes | Yield/Purity |

|---|---|---|---|---|

| 1 | Bromination | Br2 in CCl4 or CHCl3, dark, room temp | Regioselective 7-position bromination | High regioselectivity |

| 2 | Deprotonation & Coupling | NaH or n-BuLi in DMF or THF, inert atmosphere | Activation of quinolinone for substitution | ~72% yield (related compounds) |

| 3 | Substitution | 2,6-dimethoxyphenyl halide | Formation of C-C bond at 2-position | High purity (>97%) |

| 4 | Purification | Antisolvent precipitation, HPLC | Removal of dimeric impurities | >97% HPLC purity |

Research Findings and Considerations

- The formation of dimeric impurities during alkylation or substitution steps is a significant challenge; controlling reaction stoichiometry and temperature is critical.

- Use of phase transfer catalysts and bases like potassium carbonate or tetrabutylammonium iodide can improve reaction efficiency in related quinolinone syntheses.

- Bromination under radical-free conditions ensures selective monobromination, avoiding overbromination or side reactions.

- The choice of solvent and reaction atmosphere (dry, inert) is crucial for high yields and purity.

This detailed synthesis overview, based on diverse and authoritative sources, provides a comprehensive guide to the preparation of this compound. The methods emphasize careful control of bromination, nucleophilic substitution, and purification to achieve high purity and yield, suitable for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline form.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce various substituted quinolinones.

Scientific Research Applications

7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs, their substituents, and properties:

Key Observations :

- Substituent Position : The position of bromine (C7 in the target compound vs. C6 or C8 in analogs) significantly impacts electronic properties and steric interactions. For example, bromine at C7 may enhance electrophilic reactivity compared to C6 or C8 .

- Methoxy Groups : The 2,6-dimethoxyphenyl group in the target compound likely improves solubility and binding affinity compared to analogs with single methoxy or hydroxyl groups (e.g., compounds b24–b26 in ) .

- Sulfonyl vs. Methoxy : Sulfonyl derivatives (e.g., compound 5i in ) exhibit higher melting points (168–196°C) due to increased molecular rigidity, whereas methoxy-substituted compounds may have lower melting points (e.g., 114–220°C in ) .

Physicochemical Properties

- Spectral Data: 1H-NMR: Methoxy groups in the 2,6-dimethoxyphenyl moiety would exhibit singlet peaks near δ 3.8–4.0 ppm, as seen in compound b21 (δ 3.8–3.9 ppm) . 13C-NMR: The quinolinone carbonyl group typically resonates at δ 190–200 ppm, while bromine induces deshielding in adjacent carbons .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7-bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one?

The synthesis typically involves cyclization of substituted 2′-aminochalcones under acid/base catalysis. For example, microwave-assisted reactions with indium(III) chloride (20 mol%) as a catalyst yield the dihydroquinolinone scaffold efficiently (63% yield) . Silica gel-supported reactions and crystallization from CH₂Cl₂/di-isopropylether are critical for purification. Alternative routes include isomerization of aminochalcones using non-corrosive catalysts to avoid harsh reagents like orthophosphoric acid .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Diagnostic signals for the bromo substituent (δ ~7.5–7.9 ppm for aromatic protons) and methoxy groups (δ ~3.8–4.2 ppm) .

- IR spectroscopy : Peaks at ~1600–1450 cm⁻¹ (C=O stretching) and ~2950–2860 cm⁻¹ (C-H stretching for methoxy groups) .

- X-ray crystallography : Resolves dihedral angles between fused rings (e.g., 57.84° between quinoline and benzene moieties) and hydrogen-bonding networks .

Q. Table 1: Key ¹H NMR Signals (CDCl₃, 400 MHz)

| Proton Position | δ (ppm) | Multiplicity | Coupling (J/Hz) |

|---|---|---|---|

| Aromatic H (Br-substituted) | 7.51 | d (J = 2.6) | - |

| Methoxy (-OCH₃) | 4.23 | s | - |

| Dihydroquinoline H | 2.66–2.77 | m | 7.1, 2.5 |

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in dihydroquinolinone synthesis?

Q. How should researchers address discrepancies in NMR data for structurally similar analogs?

Q. What strategies isolate this compound from byproducts like unreacted chalcones?

- Flash chromatography : Use gradients of MeOH/EtOAc (0–10%) to separate polar impurities .

- Crystallization : CH₂Cl₂/di-isopropylether mixtures yield high-purity crystals (>97%) .

- DDQ oxidation : Eliminate dihydro intermediates via dehydrogenation (e.g., 7-bromo-4-hydroxyquinolin-2(1H)-one synthesis) .

Q. What mechanistic insights explain the role of bromine in directing subsequent functionalization?

The bromine atom acts as an ortho/para-directing group , facilitating electrophilic substitution. For example:

Q. How do π-π stacking interactions influence the solid-state packing of this compound?

Centroid-to-centroid distances of ~3.94 Å between quinoline rings stabilize dimeric structures via intermolecular N–H⋯N hydrogen bonds. These interactions are critical for crystallinity and solubility profiles .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.